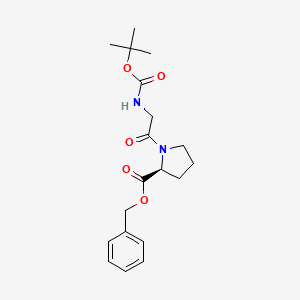

N-Boc-glycyl-L-proline benzyl ester

Descripción

Contextual Significance of Dipeptide Synthons in Biomolecular Construction

The synthesis of peptides is a complex undertaking that requires precise control over the formation of amide (peptide) bonds between specific amino acids. Simply mixing amino acids together results in a random assortment of products. To achieve a desired sequence, chemists employ protecting groups to temporarily block reactive sites, allowing for controlled, stepwise coupling. masterorganicchemistry.com

Dipeptide synthons, which are pre-formed units of two amino acids, offer an efficient alternative to adding single amino acids one by one. numberanalytics.com This approach can streamline the synthesis process, particularly for longer or more complex peptides. The use of dipeptides can also help to overcome challenges associated with certain amino acid sequences, such as aggregation or difficult coupling reactions. Several methods exist for synthesizing dipeptides, including solution-phase synthesis, solid-phase synthesis, and enzymatic synthesis. numberanalytics.com

Rationale for Glycine (B1666218) and L-Proline Residues in Peptide Design and Synthesis

The inclusion of glycine and L-proline in peptide structures is often a deliberate design choice due to their unique structural properties.

Glycine: As the simplest amino acid, with only a hydrogen atom as its side chain, glycine imparts significant flexibility to the peptide backbone. colostate.edu This flexibility can be crucial for the peptide to adopt its correct three-dimensional conformation and for its biological function. The absence of a bulky side chain allows the peptide chain to make sharp bends and fit into tight spaces. colostate.edu

L-Proline: In contrast to glycine, L-proline is a rigid amino acid. Its side chain forms a cyclic structure with its own alpha-amino group, creating a secondary amine. khanacademy.orgquora.com This unique structure restricts the rotation around the N-Cα bond, often inducing a "kink" or bend in the peptide chain. colostate.eduquora.com Proline is frequently found in turns and is known to disrupt regular secondary structures like alpha-helices. quora.com The combination of glycine's flexibility and proline's rigidity in a dipeptide can be used to engineer specific structural motifs in a target peptide. The Pro-Gly dipeptide itself is a key component in the structure of collagen, contributing to its stability. ontosight.ai

Overview of Nα-tert-Butoxycarbonyl (Boc) and Carboxyl Benzyl (B1604629) Ester (OBn) Protecting Group Strategies

The success of peptide synthesis hinges on the strategic use of protecting groups. americanpeptidesociety.org The N-Boc-glycyl-L-proline benzyl ester employs two common and well-established protecting groups: the tert-butoxycarbonyl (Boc) group for the N-terminus and the benzyl ester (OBn) for the C-terminus.

Nα-tert-Butoxycarbonyl (Boc) Group: The Boc group is an acid-labile protecting group used to block the α-amino group of an amino acid. americanpeptidesociety.orgcreative-peptides.com It is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347). libretexts.org The key advantage of the Boc group is its stability under a variety of conditions, yet it can be readily removed with a strong acid, such as trifluoroacetic acid (TFA), without affecting other parts of the peptide, like the peptide bonds themselves. creative-peptides.comlibretexts.orgontosight.ai While the Fmoc (fluorenylmethyloxycarbonyl) strategy, which uses a base-labile protecting group, has become more common in modern automated peptide synthesis, the Boc strategy remains valuable, especially for synthesizing short peptides or sequences prone to issues under basic conditions. americanpeptidesociety.org

Carboxyl Benzyl Ester (OBn) Group: The benzyl ester is a commonly used protecting group for the carboxyl functionality of an amino acid. libretexts.org It is typically introduced through standard esterification methods. libretexts.org A significant advantage of the benzyl ester is that it can be removed under mild conditions by catalytic hydrogenolysis (H₂/Pd), a reaction that cleaves the weak benzylic C-O bond. libretexts.org It can also be removed by mild hydrolysis with aqueous sodium hydroxide (B78521). libretexts.org The use of substituted benzyl esters has also been explored to fine-tune the properties of the protecting group. acs.orgnih.gov

The combination of the acid-labile Boc group and the hydrogenolysis-labile benzyl ester group provides an orthogonal protection strategy. This means that one protecting group can be removed selectively without affecting the other, allowing for precise control over which end of the dipeptide reacts in the subsequent steps of peptide synthesis.

Structure

3D Structure

Propiedades

Fórmula molecular |

C19H26N2O5 |

|---|---|

Peso molecular |

362.4 g/mol |

Nombre IUPAC |

benzyl (2S)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(24)20-12-16(22)21-11-7-10-15(21)17(23)25-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,20,24)/t15-/m0/s1 |

Clave InChI |

ZBMPRWSDHSWWIX-HNNXBMFYSA-N |

SMILES isomérico |

CC(C)(C)OC(=O)NCC(=O)N1CCC[C@H]1C(=O)OCC2=CC=CC=C2 |

SMILES canónico |

CC(C)(C)OC(=O)NCC(=O)N1CCCC1C(=O)OCC2=CC=CC=C2 |

Origen del producto |

United States |

Synthetic Methodologies for N Boc Glycyl L Proline Benzyl Ester

Advanced Solution-Phase Synthesis Protocols

Modern solution-phase synthesis offers a range of sophisticated techniques to facilitate the formation of the glycyl-proline peptide bond efficiently and with high fidelity.

Carbodiimides are among the most common reagents for activating the carboxylic acid of N-Boc-glycine for subsequent reaction with the amino group of L-proline benzyl (B1604629) ester. The general mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then aminolyzed by the proline derivative.

Common carbodiimide (B86325) reagents include N,N'-dicyclohexylcarbodiimide (DCC) and water-soluble carbodiimides (WSCI) like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). nih.govnih.gov To mitigate side reactions, such as the formation of N-acylurea, and to suppress racemization, these coupling reactions are almost invariably performed in the presence of an additive. nih.gov 1-Hydroxybenzotriazole (B26582) (HOBt) is a frequently used additive that traps the O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine component. nih.govnih.gov

However, studies have revealed that the use of HOBt with proline phenacyl esters can paradoxically lead to extensive racemization. nih.gov This is believed to occur through the formation of a cyclic carbinol-amine derivative, a process for which HOBt can act as a catalyst. nih.gov Therefore, optimizing the reaction conditions is crucial. Performing the coupling in solvents like dichloromethane (B109758) (CH2Cl2) without HOBt has been shown to minimize racemization when using carbodiimide methods for proline-containing peptides. nih.gov A typical procedure involves dissolving N-Boc-glycine in a suitable solvent like DMF or CH2Cl2, adding the carbodiimide reagent and the additive (if used), followed by the addition of L-proline benzyl ester hydrochloride and a tertiary amine base like triethylamine (B128534) to neutralize the hydrochloride salt. googleapis.com

Table 1: Key Reagents in Carbodiimide-Mediated Coupling

| Reagent | Abbreviation | Role |

|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Coupling reagent (activates carboxyl group) |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | EDC | Water-soluble coupling reagent |

| 1-Hydroxybenzotriazole | HOBt | Additive to suppress side reactions and racemization |

The mixed anhydride (B1165640) method is a classic, cost-effective, and highly efficient technique for peptide bond formation that can be readily scaled. thieme-connect.de This procedure generally involves two steps: the activation of the N-protected amino acid (N-Boc-glycine) by forming a mixed carboxylic-carbonic anhydride, followed by the condensation of this anhydride with the amine component (L-proline benzyl ester). thieme-connect.degoogle.com

Isobutyl chloroformate is the most widely used reagent for generating the mixed anhydride due to its low cost, commercial availability, and the high yields it facilitates. thieme-connect.de The reaction is typically carried out at a low temperature (-15 °C) in a solvent like tetrahydrofuran (B95107) (THF) or dichloromethane. thieme-connect.decdnsciencepub.com A tertiary amine, such as N-methylmorpholine (NMM), is added to the N-Boc-glycine solution, followed by the dropwise addition of isobutyl chloroformate to form the mixed anhydride. cdnsciencepub.comcdnsciencepub.com After a short activation period, a pre-chilled solution of L-proline benzyl ester is added to complete the coupling. thieme-connect.de

The choice of tertiary amine and solvent is critical for minimizing side reactions, particularly the formation of urethane (B1682113) byproducts. cdnsciencepub.comcdnsciencepub.com The combination of N-methylmorpholine in THF is considered a good choice, whereas triethylamine in dichloromethane can lead to more significant urethane formation. cdnsciencepub.com Notably, the mixed anhydride procedure, when performed in THF, has been demonstrated to proceed with almost no racemization, making it a superior choice over carbodiimide/HOBt methods for sensitive couplings involving proline esters. nih.gov

The active ester method is a cornerstone of peptide synthesis, valued for its ability to minimize racemization by using moderately reactive, well-defined intermediates. dntb.gov.uarsc.org In this approach, the carboxyl group of N-Boc-glycine is pre-activated by converting it into an ester with an electron-withdrawing alcohol. This "active ester" can then be isolated, purified, and later reacted with L-proline benzyl ester in a separate step. nih.gov

A variety of activating agents can be used, including p-nitrophenol, pentachlorophenol, or N-hydroxysuccinimide. More contemporary methods may involve the in-situ formation of active esters using reagents like 1,1'-Carbonyldiimidazole (CDI). orgsyn.org The use of CDI to activate amino esters for subsequent coupling with N-protected amino acids has been explored for dipeptide synthesis. orgsyn.org The active ester principle is favored because the controlled reactivity of the intermediate reduces the risk of "overactivation" of the carboxylic group, which is a primary cause of racemization in other methods. rsc.org The discovery of efficient catalysts for the ester-aminolysis reaction has further enhanced the utility and speed of this method, which was traditionally considered slower than other coupling techniques. nih.gov

Precursor Derivatization and Intermediate Preparation

The successful synthesis of the target dipeptide is contingent upon the availability of high-purity precursors: L-proline benzyl ester hydrochloride and N-Boc-glycine.

L-proline benzyl ester hydrochloride is typically prepared via Fischer esterification of L-proline with benzyl alcohol, catalyzed by a strong acid. A common and effective method involves the use of thionyl chloride (SOCl2) as both the catalyst and a source of HCl. chemicalbook.com

In a representative procedure, benzyl alcohol is cooled to 0 °C, and thionyl chloride is added slowly. chemicalbook.com L-proline is then added to this mixture, and the reaction is stirred, initially at 0 °C and then at room temperature for an extended period (e.g., 48 hours). chemicalbook.com The thionyl chloride reacts with the benzyl alcohol to generate HCl in situ, which protonates the proline's amino group and catalyzes the esterification of the carboxyl group. The reaction mixture is then typically poured into a non-polar solvent like diethyl ether and stored at a low temperature to precipitate the hydrochloride salt of the ester. chemicalbook.com This method has been reported to produce L-proline benzyl ester hydrochloride as a white solid in high yields (e.g., 93%). chemicalbook.com Alternative synthetic routes from precursors like delta-hydroxy-L-norvaline esters have also been developed. sigmaaldrich.comnih.gov

Table 2: Example Synthesis of L-Proline Benzyl Ester Hydrochloride

| Reactant 1 | Reactant 2 | Reagent | Temperature | Time | Yield | Ref |

|---|

The protection of the amino group of glycine (B1666218) with a tert-butoxycarbonyl (Boc) group is a fundamental step in peptide synthesis. carlroth.com The standard and most widely used reagent for this transformation is di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride ((Boc)2O). google.comrsc.org

The reaction is typically carried out in a mixed solvent system, such as dioxane/water or dichloromethane, under basic conditions. google.comrsc.org Glycine is dissolved in an aqueous solution of a base like sodium bicarbonate, sodium hydroxide (B78521), or triethylamine. google.comrsc.org Boc anhydride is then added to this solution, often in portions, while maintaining the basic pH. google.com The nucleophilic amino group of glycine attacks the electrophilic carbonyl carbon of the Boc anhydride, leading to the formation of the stable N-Boc-glycine carbamate. After the reaction is complete, the mixture is typically acidified to precipitate the product, which can then be extracted with an organic solvent and purified. This one-step synthesis is highly efficient, often yielding N-Boc-glycine in purities exceeding 99% and yields over 90%. google.com This protected amino acid is a stable, crystalline solid that serves as the "N-terminal" building block for the dipeptide synthesis. carlroth.com

Protecting Group Orchestration and Selective Cleavage

The successful synthesis of N-Boc-glycyl-L-proline benzyl ester hinges on a carefully planned protecting group strategy. This involves the selection of appropriate blocking groups for the amino and carboxyl termini that can be removed under specific and differing conditions, a concept known as orthogonal protection. biosynth.comnih.gov

Principles of Orthogonal Protection with Boc and Benzyl Ester Moieties

In the synthesis of this dipeptide, the N-terminus of glycine is protected by a tert-butyloxycarbonyl (Boc) group, while the C-terminus of L-proline is protected as a benzyl ester. biosynth.comnih.gov The combination of Boc and benzyl (Bzl) protecting groups is a well-established strategy in peptide synthesis. biosynth.comresearchgate.net This pairing is often described as "quasi-orthogonal" because both groups are cleaved under acidic conditions, but their removal requires different acid strengths. biosynth.com This differential lability allows for the selective deprotection of one group while the other remains intact, which is a fundamental principle of controlled, stepwise peptide synthesis. biosynth.comnih.gov

The Boc group is highly sensitive to strong acids, such as trifluoroacetic acid (TFA), and can be readily removed without affecting the more stable benzyl ester. researchgate.netlibretexts.org Conversely, the benzyl ester is resistant to the acidic conditions used for Boc removal but can be cleaved by stronger acids like hydrogen fluoride (B91410) (HF) or through hydrogenolysis. libretexts.orgub.edu This orthogonality is crucial for elongating the peptide chain from either the N- or C-terminus.

Table 1: Orthogonal Protection Scheme

| Functional Group | Protecting Group | Introduction Reagent | Removal Conditions | Stability |

|---|---|---|---|---|

| α-Amino (Glycine) | Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Trifluoroacetic acid (TFA) libretexts.orgfiveable.me | Base, Hydrogenolysis biosynth.com |

Differential Deprotection Strategies

The ability to selectively remove either the Boc or the benzyl ester group is paramount for the utility of N-Boc-glycyl-L-proline benzyl ester as a building block in more extensive peptide synthesis.

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group due to its ease of introduction and, critically, its facile removal under acidic conditions. libretexts.orgfiveable.me Treatment with a strong acid, most commonly trifluoroacetic acid (TFA), efficiently cleaves the Boc group. fiveable.mecommonorganicchemistry.com This deprotection step is a cornerstone of the Merrifield solid-phase peptide synthesis method. fiveable.me The reaction proceeds through the formation of a stable tert-butyl cation. acsgcipr.org

A typical procedure involves dissolving the Boc-protected peptide in a solution of TFA in a solvent like dichloromethane (DCM). commonorganicchemistry.comrsc.org The reaction is generally rapid, often completing within an hour at room temperature. commonorganicchemistry.com The volatile byproducts, including tert-butyl trifluoroacetate (B77799) and isobutylene, are easily removed under vacuum. acsgcipr.org This method is highly selective, leaving the benzyl ester and the peptide bond intact. fiveable.me

Table 2: Conditions for Acid-Labile Boc Group Removal

| Reagent | Solvent | Temperature | Duration | Reference |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temperature | 1-2 hours | commonorganicchemistry.com |

| 25% TFA in DCM | Dichloromethane (DCM) | Room Temperature | 2 hours | commonorganicchemistry.com |

The benzyl ester protecting group at the C-terminus of L-proline can be removed through two primary methods: catalytic hydrogenolysis and saponification. libretexts.org

Catalytic Hydrogenolysis: This is a mild and common method for deprotecting benzyl esters. libretexts.orgcolumbia.edu The reaction involves treating the peptide with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). researchgate.net This process cleaves the benzylic C-O bond, releasing the free carboxylic acid and toluene (B28343) as a byproduct. libretexts.org Hydrogenolysis is highly effective and generally does not affect other common protecting groups, including the Boc group. biosynth.com

Saponification: This method involves the hydrolysis of the ester using a base, typically in an aqueous or mixed aqueous-organic solvent system. libretexts.org While effective, saponification of peptide esters requires careful control of reaction conditions to avoid side reactions, such as racemization of the C-terminal amino acid or hydrolysis of amide bonds within the peptide backbone. nih.govepa.gov The use of lithium hydroxide (LiOH) is sometimes preferred as it can lead to cleaner reactions under milder conditions compared to sodium hydroxide (NaOH). rsc.orggoogle.com

Stereochemical Considerations in Dipeptide Synthesis

Maintaining the stereochemical integrity of the chiral centers in amino acids is of utmost importance during peptide synthesis. The formation of the amide bond between N-Boc-glycine and L-proline benzyl ester is a critical step where racemization can occur.

Minimization of Racemization during Amide Bond Formation

Racemization at the α-carbon of the activated amino acid is a significant side reaction that can occur during peptide bond formation. nih.gov When a protected amino acid is activated for coupling, for instance with a carbodiimide, it can form an oxazolone (B7731731) intermediate. This intermediate is susceptible to deprotonation at the α-carbon, leading to a loss of stereochemical configuration. nih.gov

Several strategies are employed to minimize racemization:

Use of Additives: The addition of coupling additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to the carbodiimide-mediated coupling reaction can suppress racemization by forming an active ester that is less prone to oxazolone formation. csic.es

Choice of Coupling Reagent: The selection of the coupling reagent itself can influence the extent of racemization. nih.gov

Reaction Conditions: Lowering the reaction temperature and minimizing the pre-activation time of the carboxylic acid component can also help to reduce the risk of racemization. csic.es

In the specific case of synthesizing N-Boc-glycyl-L-proline benzyl ester, glycine is the N-terminal amino acid. Since glycine is achiral, the risk of racemization is associated with the proline residue. However, proline's unique cyclic structure makes it less susceptible to racemization compared to other amino acids. Nevertheless, careful control of the coupling conditions is still crucial to ensure the final dipeptide product has high optical purity. acs.org

Chiral Purity Assessment of Synthetic Intermediates

Maintaining the stereochemical integrity of the chiral center in L-proline is paramount during the synthesis of N-Boc-glycyl-L-proline benzyl ester. The starting material, L-proline, is enantiomerically pure, but the conditions used during esterification and coupling can potentially lead to racemization, resulting in the undesired D-enantiomer. Therefore, rigorous assessment of the chiral purity of the key intermediate, L-proline benzyl ester, is a critical quality control step. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a prevalent and powerful method for separating enantiomers. researchgate.net The principle relies on the differential interaction of the L- and D-enantiomers with the chiral selector immobilized on the column, leading to different retention times. For proline derivatives, which may lack a strong UV chromophore, pre-column derivatization is often necessary. researchgate.net Reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) can be used to introduce a chromophore, allowing for sensitive UV or fluorescence detection. researchgate.net The enantiomeric excess (ee) can then be accurately quantified by comparing the peak areas of the two separated enantiomers. uma.es

Gas Chromatography (GC) on a chiral column is another effective technique. sigmaaldrich.com For this analysis, the proline ester must first be derivatized to increase its volatility. A common two-step derivatization involves methylation followed by acetylation with an agent like trifluoroacetic anhydride (TFAA). sigmaaldrich.com This process creates volatile diastereomeric derivatives that can be separated on a chiral GC column, such as one coated with a cyclodextrin (B1172386) derivative. sigmaaldrich.com An advantage of this method is its high sensitivity and the potential for enantioreversal (reversing the elution order of enantiomers) by using different derivatizing agents, which can be useful for accurately quantifying a trace enantiomeric impurity. sigmaaldrich.com

Mass spectrometry (MS) based methods have also been developed for rapid chiral analysis. americanlaboratory.comucdavis.edu One approach involves the formation of diastereomeric complexes in the gas phase. For instance, proline enantiomers can be complexed with a chiral selector like β-cyclodextrin and analyzed by electrospray ionization-mass spectrometry (ESI-MS). The differing stabilities or reaction rates of these diastereomeric complexes can be used to determine the enantiomeric excess. americanlaboratory.comucdavis.edu Another MS-based technique involves derivatizing the analyte with a pseudo-enantiomeric, mass-tagged auxiliary, allowing for quantification based on the ratio of the resulting ion signals. americanlaboratory.com

These analytical methods ensure that the L-proline benzyl ester intermediate meets the required stereochemical purity, which is essential for the subsequent synthesis of the chirally pure target dipeptide. The absence of racemization is often confirmed by spectroscopic analysis of the final product as well. researchgate.netresearchgate.net

Table 2: Analytical Techniques for Chiral Purity Assessment of Proline Intermediates

| Technique | Principle | Derivatization | Key Features | Reference(s) |

|---|---|---|---|---|

| Chiral HPLC | Separation of enantiomers on a Chiral Stationary Phase (CSP). | Often required for detection (e.g., with NBD-Cl). | Widely applicable, provides direct quantification of enantiomeric excess. | researchgate.netuma.es |

| Chiral GC | Separation of volatile diastereomeric derivatives on a chiral column. | Required to increase volatility (e.g., methylation and acetylation). | High sensitivity, short analysis times, potential for enantioreversal. | sigmaaldrich.com |

N Boc Glycyl L Proline Benzyl Ester As a Strategic Synthetic Intermediate

Employment in Fragment Condensation Strategies for Oligopeptide Elongation

Fragment condensation is a powerful strategy in peptide synthesis that involves the coupling of pre-synthesized peptide fragments rather than single amino acids. This approach can enhance the efficiency of synthesizing long peptides and can circumvent issues like aggregation that are common in stepwise solid-phase peptide synthesis (SPPS).

N-Boc-glycyl-L-proline benzyl (B1604629) ester is a valuable dipeptide fragment for this strategy. The Boc group provides temporary protection of the N-terminus, which can be selectively removed to allow for coupling with another peptide fragment. The benzyl ester at the C-terminus offers stable protection that can be removed under different conditions, typically through hydrogenolysis. This orthogonal protection scheme is crucial for the success of fragment condensation.

The Gly-Pro sequence is frequently found at the C-terminus of peptide fragments used in convergent synthesis strategies. mdpi.com The presence of proline can disrupt secondary structures that lead to aggregation, thereby improving solubility and coupling efficiency. While specific examples detailing the use of N-Boc-glycyl-L-proline benzyl ester in large-scale fragment condensation are not extensively documented in readily available literature, its structural motifs are consistent with the requirements for such synthetic approaches. The general principle involves the deprotection of either the N-terminus or the C-terminus of the dipeptide to allow for its coupling to other peptide fragments, thereby elongating the peptide chain in a controlled manner.

Adaptability in Solid-Phase Peptide Synthesis (SPPS) Architectures (Conceptual Integration)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated synthesis of peptides. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classical and robust method used in SPPS. nih.gov In this strategy, the N-terminus of the growing peptide chain is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more stable benzyl-based groups. nih.govpeptide.com

N-Boc-glycyl-L-proline benzyl ester can be conceptually integrated into Boc-SPPS protocols. researchgate.net For instance, a common approach in SPPS is the use of pre-formed di- or tripeptide units to improve synthetic efficiency and overcome difficult coupling steps. N-Boc-glycyl-L-proline benzyl ester can serve as such a unit. After coupling of the first amino acid to the solid support, the fully protected dipeptide can be coupled as a single unit, saving two individual coupling and deprotection cycles.

| SPPS Integration Point | Conceptual Role of N-Boc-glycyl-L-proline benzyl ester | Potential Advantage |

| Initial fragment loading | The dipeptide can be coupled to a suitable resin. | Reduces the number of initial synthesis cycles. |

| Fragment coupling in solution | The dipeptide can be used in a hybrid solid-phase/solution-phase approach. | Combines the benefits of both synthesis methods. |

| Stepwise elongation | Can be incorporated as a dipeptide unit during the synthesis. | Can improve efficiency and help overcome difficult couplings. |

Contribution to the Construction of Bioactive Peptides and Peptide Mimetics

The Gly-Pro motif is a common feature in a variety of bioactive peptides, contributing to their structure and function. nih.gov These peptides exhibit a wide range of biological activities, including antioxidant and antihypertensive properties. nih.gov The synthesis of such bioactive peptides often relies on the use of protected amino acid and dipeptide building blocks.

N-Boc-glycyl-L-proline benzyl ester serves as a key starting material for the synthesis of peptides containing the Gly-Pro sequence. For example, in the synthesis of an antioxidant peptide His-Gly-Pro-Leu-Gly-Pro-Leu, which contains two repeating Gly-Pro units, a protected Gly-Pro dipeptide would be a crucial intermediate. nih.gov The Boc and benzyl protecting groups allow for the sequential addition of other amino acids to build the full-length bioactive peptide. nih.gov

The synthesis of peptide mimetics, which are molecules that mimic the structure and function of peptides but with modified backbones or side chains, can also benefit from this dipeptide. The defined stereochemistry and protected termini of N-Boc-glycyl-L-proline benzyl ester provide a stable scaffold for further chemical modifications.

| Bioactive Peptide/Mimetic | Role of Gly-Pro Motif | Synthetic Utility of N-Boc-glycyl-L-proline benzyl ester |

| Antioxidant Peptides | Enhances free radical scavenging properties. nih.gov | Provides the core Gly-Pro sequence for further elongation. |

| Antihypertensive Peptides | Contributes to the overall conformation required for activity. | A key building block in the total synthesis. |

| Collagen-mimetic peptides | Forms the repeating triplet sequence found in collagen. | Can be used to synthesize fragments of collagen. |

Precursor for Cyclic Peptides and Macrolactams

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of compounds with diverse biological activities. The cyclization of linear dipeptides is a common method for their synthesis. researchgate.net The Gly-Pro sequence is particularly prone to cyclization to form cyclo(Gly-Pro). researchgate.netbeilstein-journals.org

N-Boc-glycyl-L-proline benzyl ester is a suitable precursor for the synthesis of cyclo(Gly-Pro). The synthesis involves the deprotection of both the N-terminus (removal of the Boc group) and the C-terminus (removal of the benzyl ester group), followed by an intramolecular cyclization reaction. researchgate.net The cyclization is often promoted by heat or the use of a base. beilstein-journals.orgresearchgate.net The yield of the cyclization can be influenced by the reaction conditions and the nature of the protecting groups. beilstein-journals.org

The general synthetic route from the protected linear dipeptide to the cyclic dipeptide is as follows:

N-terminal deprotection: Removal of the Boc group, typically with an acid like trifluoroacetic acid (TFA).

C-terminal deprotection: Removal of the benzyl ester, commonly achieved by catalytic hydrogenolysis.

Cyclization: Intramolecular amide bond formation to yield the diketopiperazine.

The stereochemistry of the proline residue is retained during this process, yielding the corresponding chiral cyclic dipeptide.

| Cyclization Step | Reagents/Conditions | Product |

| Boc Deprotection | Trifluoroacetic Acid (TFA) | H-Gly-L-Pro-OBzl |

| Benzyl Ester Deprotection | H₂, Pd/C | N-Boc-Gly-L-Pro-OH |

| Full Deprotection & Cyclization | 1. TFA 2. H₂, Pd/C 3. Heat/Base | cyclo(Gly-Pro) |

Role in the Generation of Chiral Building Blocks for Asymmetric Synthesis

Chiral building blocks are essential for the enantioselective synthesis of complex molecules, including pharmaceuticals and natural products. Proline and its derivatives are well-established as powerful chiral auxiliaries and catalysts in asymmetric synthesis. nih.gov The rigid pyrrolidine (B122466) ring of proline provides a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction.

While N-Boc-glycyl-L-proline benzyl ester itself is a dipeptide, the L-proline moiety within it can be considered a chiral scaffold. nih.gov This dipeptide can be chemically modified to generate new, more complex chiral building blocks. For example, the proline ring can be functionalized at the 4-position to introduce new stereocenters. nih.gov The synthesis of such substituted proline derivatives often starts from a protected proline derivative.

Although direct examples of using N-Boc-glycyl-L-proline benzyl ester for the generation of other chiral building blocks are not prevalent in the literature, the principle of using proline-containing molecules as chiral scaffolds is well-established. The protected dipeptide could potentially be used in reactions where the proline ring directs the stereoselective transformation of a substrate attached to the glycine (B1666218) residue or the benzyl ester.

Mechanistic and Kinetic Investigations of Reactions Involving N Boc Glycyl L Proline Benzyl Ester Frameworks

Reaction Mechanism Elucidation in Peptide Bond Formation

The formation of a peptide bond is a cornerstone of peptide synthesis. The process involves the activation of the carboxylic acid group of one amino acid and its subsequent reaction with the amino group of another. With N-Boc-glycyl-L-proline benzyl (B1604629) ester, the proline residue introduces specific conformational constraints that can influence the efficiency and stereochemical outcome of the coupling reaction.

The "active ester" method is a widely employed strategy in peptide synthesis to facilitate peptide bond formation while mitigating the risk of racemization. rsc.orgdntb.gov.ua In this approach, the carboxylic acid of the incoming amino acid is converted into a more reactive form, an active ester, before being introduced to the amino component.

In the context of coupling a third amino acid to the N-terminus of N-Boc-glycyl-L-proline benzyl ester (after deprotection of the Boc group), the proline moiety's carboxyl group would be activated. Common coupling reagents used to generate these active ester intermediates include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS).

The generally accepted mechanism proceeds through the following key intermediates:

O-Acylisourea Intermediate: The carboxylic acid of the proline residue reacts with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate.

Active Ester Formation: This intermediate can then react with an additive like HOBt to form the corresponding active ester. This step is crucial as the HOBt ester is more stable than the O-acylisourea but still sufficiently reactive to acylate the incoming amine. This two-step process helps to suppress the formation of an undesired N-acylurea byproduct and minimizes racemization.

Peptide Bond Formation: The amino group of the incoming amino acid attacks the carbonyl carbon of the active ester, leading to the formation of the new peptide bond and the release of the activating group (e.g., HOBt).

The unique secondary amine structure of proline can influence the rate of these steps. researchgate.net The rigid pyrrolidine (B122466) ring can affect the accessibility of the carboxyl group for activation and the subsequent approach of the nucleophilic amine.

A significant advantage of using proline at the C-terminus of a peptide fragment is its inherent resistance to racemization during coupling reactions. sci-hub.se Racemization typically occurs through the formation of a 5(4H)-oxazolone (azlactone) intermediate. However, the tertiary amide structure of proline prevents the formation of this intermediate, thus preserving its stereochemical integrity.

When N-Boc-glycyl-L-proline benzyl ester is the C-terminal component and is being coupled to an incoming N-protected amino acid, the stereocenter of the proline is not at risk. However, the stereocenter of the incoming activated amino acid is susceptible to racemization. The choice of coupling reagents and conditions plays a critical role in controlling the diastereoselectivity of the reaction. The use of additives like HOBt is known to significantly suppress racemization of the activated amino acid. nih.gov

The conformational preferences of the glycyl-L-proline unit can also influence the approach of the activated amino acid, potentially leading to diastereomeric preferences if the incoming amino acid is also chiral. The puckering of the proline ring can create a specific local environment that may favor one diastereomeric transition state over another.

Reactivity of Protecting Groups in Complex Synthetic Sequences

The tert-butyloxycarbonyl (Boc) and benzyl ester protecting groups are commonly used in peptide synthesis due to their distinct and generally orthogonal deprotection conditions. organic-chemistry.orgoup.com However, their stability and reactivity must be carefully considered throughout a multi-step synthesis.

The stability and selective removal of the Boc and benzyl ester protecting groups are fundamental to the successful synthesis of peptides using the N-Boc-glycyl-L-proline benzyl ester framework.

| Protecting Group | Typical Deprotection Conditions | General Stability |

| Boc (tert-Butyloxycarbonyl) | Strongly acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)). nih.gov | Stable to most nucleophiles and bases, and to catalytic hydrogenation. organic-chemistry.org |

| Benzyl Ester | Catalytic hydrogenation (e.g., H₂/Pd-C) or strong acidic conditions like HBr in acetic acid. oup.comorganic-chemistry.org | Stable to the acidic conditions used for Boc removal (e.g., TFA/DCM) and to basic conditions. oup.com |

Kinetic studies would reveal the rate of cleavage of each protecting group under various conditions. For instance, the rate of Boc deprotection with TFA is typically rapid, often completing within an hour at room temperature. nih.gov The rate of benzyl ester cleavage by catalytic hydrogenation is dependent on factors such as catalyst type and loading, hydrogen pressure, and the presence of catalyst poisons.

Several side reactions can occur during the synthesis and manipulation of N-Boc-glycyl-L-proline benzyl ester.

Diketopiperazine Formation: Upon removal of the Boc group, the resulting free amine of the glycine (B1666218) residue can intramolecularly attack the benzyl ester of the proline residue. This leads to the formation of the cyclic dipeptide, cyclo(Gly-Pro). This side reaction is particularly prevalent in dipeptides, especially those containing proline, due to the favorable conformation for cyclization. To mitigate this, the deprotected dipeptide ester is often used immediately in the next coupling step without isolation, or it is converted to a salt (e.g., hydrochloride or trifluoroacetate) to reduce the nucleophilicity of the amino group. chemicalbook.com

Premature Deprotection: While generally stable, the benzyl ester can be susceptible to cleavage under strongly acidic conditions over extended periods, potentially leading to the loss of this protecting group during repeated Boc deprotection steps in a long synthesis. Careful monitoring of reaction times is crucial.

Side Reactions During Coupling: Incomplete activation or side reactions of the coupling reagents can lead to the formation of byproducts. For example, the O-acylisourea intermediate can rearrange to an N-acylurea, a common side product when using carbodiimides without additives. The use of HOBt or other additives minimizes this side reaction. nih.gov

Impact of Conformation on Reactivity (e.g., Proline Puckering Influence)

The specific pucker of the proline ring in N-Boc-glycyl-L-proline benzyl ester can affect:

Rate of Peptide Bond Formation: The orientation of the carboxyl group can be influenced by the ring pucker, potentially affecting its accessibility for activation and subsequent coupling.

Susceptibility to Diketopiperazine Formation: The distance and geometric alignment between the N-terminal amino group (after Boc deprotection) and the C-terminal ester carbonyl are directly influenced by the proline pucker. One conformation may be more pre-disposed to intramolecular cyclization than the other.

The equilibrium between the endo and exo puckers is influenced by the nature of the preceding residue (in this case, glycine), the protecting groups, and the solvent environment. The bulky Boc group and the benzyl ester can create steric interactions that favor one pucker over the other, thereby influencing the reactivity of the molecule.

Advanced Spectroscopic and Structural Characterization of N Boc Glycyl L Proline Benzyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for investigating the solution-state conformation of peptides. For proline-containing peptides like N-Boc-glycyl-L-proline benzyl (B1604629) ester, NMR is particularly crucial for analyzing the cis-trans isomerization of the Xaa-Proline amide bond.

Detailed Research Findings:

The peptide bond preceding a proline residue can exist in either a cis or trans conformation, and the energy barrier for interconversion is low enough that both isomers are often present in solution at room temperature. researchgate.netnih.gov This slow isomerization on the NMR timescale results in the observation of two distinct sets of resonances for the atoms near the Gly-Pro bond. researchgate.net The relative populations of the cis and trans isomers are influenced by factors such as the solvent polarity, temperature, and the nature of the adjacent amino acid residues. nih.govacs.org

In the case of N-Boc-glycyl-L-proline benzyl ester, the ¹H and ¹³C NMR spectra would be expected to show this doubling of signals for the glycyl alpha-protons, the proline ring protons (α, β, γ, δ), and the corresponding carbons. The chemical shifts of the proline Cβ and Cγ carbons are particularly diagnostic: in the trans isomer, the Cβ signal typically appears at a higher chemical shift (further downfield) than the Cγ signal, whereas this is reversed for the cis isomer. researchgate.net Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can confirm the spatial proximity of protons to distinguish between the isomers. For instance, a cross-peak between the glycyl α-proton and the proline α-proton indicates a trans conformation, while a cross-peak between the glycyl α-proton and the proline δ-protons is characteristic of the cis conformation.

Interactive Table: Expected NMR Chemical Shift Ranges (ppm) for Cis/Trans Isomers

| Atom | Trans Isomer (Expected δ) | Cis Isomer (Expected δ) | Notes |

| ¹H NMR | |||

| Gly α-CH₂ | ~3.8 - 4.1 | ~3.9 - 4.2 | Signals are often complex due to coupling and isomerism. |

| Pro α-CH | ~4.3 - 4.5 | ~4.2 - 4.4 | The α-proton of proline. |

| Pro δ-CH₂ | ~3.4 - 3.6 | ~3.6 - 3.8 | Significantly affected by the cis/trans state of the peptide bond. |

| Boc (CH₃)₃ | ~1.4 | ~1.4 | Often appears as two singlets of different intensities. |

| Benzyl CH₂ | ~5.1 - 5.2 | ~5.1 - 5.2 | May appear as two distinct singlets or AB quartets. |

| ¹³C NMR | |||

| Pro Cβ | ~31 - 33 | ~29 - 31 | Diagnostic for isomer identification. |

| Pro Cγ | ~24 - 26 | ~22 - 24 | Diagnostic for isomer identification. |

| Pro C=O | ~171 - 173 | ~171 - 173 | Ester carbonyl. |

| Gly C=O | ~169 - 171 | ~169 - 171 | Amide carbonyl. |

Note: These are approximate chemical shift ranges based on data for similar proline-containing peptides and are subject to solvent and experimental conditions.

Mass Spectrometry Techniques for Molecular Integrity and Fragment Analysis

Mass spectrometry (MS) is indispensable for confirming the molecular weight and purity of N-Boc-glycyl-L-proline benzyl ester and for sequencing and structural analysis through fragmentation studies, typically using tandem mass spectrometry (MS/MS).

Detailed Research Findings:

Electrospray ionization (ESI) is a soft ionization technique commonly used to generate the protonated molecular ion, [M+H]⁺, confirming the molecular integrity of the compound. High-resolution mass spectrometry provides an accurate mass measurement, which can be used to verify the elemental composition.

Collision-induced dissociation (CID) of the parent ion induces fragmentation along the peptide backbone, primarily at the amide bonds, generating b- and y-type ions. A characteristic feature in the MS/MS spectra of proline-containing peptides is the "proline effect," where cleavage of the bond N-terminal to the proline residue is highly favored. nih.gov This results in a particularly intense y-ion corresponding to the loss of the N-terminal portion. For N-Boc-glycyl-L-proline benzyl ester, this would produce a prominent y-ion at m/z corresponding to [H-Pro-OBzl+H]⁺.

Other expected fragmentations include:

Loss of the Boc group: A neutral loss of 100 Da (C₅H₈O₂) or 56 Da (isobutylene, C₄H₈).

Loss of the benzyl group: A neutral loss of 91 Da (C₇H₇) from the benzyl ester.

Formation of b-ions: Cleavage of the Gly-Pro peptide bond can yield a b-ion corresponding to [Boc-Gly+H]⁺.

Cyclization: Proline-containing peptides can undergo head-to-tail cyclization in the gas phase, leading to complex rearrangement and non-direct sequence ions. nih.gov

Interactive Table: Predicted ESI-MS/MS Fragments for [M+H]⁺

| Ion Type | Fragment Structure | Predicted m/z |

| Parent Ion | ||

| [M+H]⁺ | [Boc-Gly-Pro-OBzl + H]⁺ | 391.22 |

| Key Fragments | ||

| y₁ | [H-Pro-OBzl + H]⁺ | 206.12 |

| b₁ | [Boc-Gly + H]⁺ | 158.10 |

| [M+H - C₄H₈]⁺ | [M+H - isobutylene]⁺ | 335.16 |

| [M+H - Boc]⁺ | [M+H - C₅H₈O₂]⁺ | 291.16 |

| [M+H - C₇H₇]⁺ | [M+H - benzyl]⁺ | 300.15 |

Note: m/z values are calculated for the monoisotopic masses.

X-ray Crystallography for Solid-State Structure Determination (if applicable for related compounds)

While a specific single-crystal X-ray structure for N-Boc-glycyl-L-proline benzyl ester may not be publicly available, the solid-state conformations of closely related protected dipeptides provide a strong basis for understanding its likely crystal structure. nih.goviisc.ac.in X-ray crystallography gives precise atomic coordinates, revealing bond lengths, bond angles, and the details of intermolecular interactions that stabilize the crystal lattice. mdpi.com

Detailed Research Findings:

Interactive Table: Representative Crystallographic Data for a Related Compound (Boc-l-Thr(Bzl)-l-Pro-OTce)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| Peptide Bond (Thr-Pro) | trans | researchgate.net |

| Proline Ring Pucker | Cγ-exo | researchgate.net |

| Key Interaction | Intramolecular N—H···O hydrogen bond | researchgate.net |

Note: This data is for a related compound, O-Benzyl-N-tert-butoxycarbonyl-l-threonyl-l-proline trichloroethyl ester, and serves as an illustrative example of the structural features expected in the solid state.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Configuration

Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are highly sensitive to the stereochemistry and conformational properties of chiral molecules in solution. For N-Boc-glycyl-L-proline benzyl ester, these methods are used to confirm the integrity of the L-proline stereocenter and to probe the secondary structure.

Detailed Research Findings:

The CD spectrum of a peptide is dominated by signals from the amide chromophores. The n→π* transition typically appears around 220 nm, while the π→π* transition occurs near 200 nm. The signs and magnitudes of the associated Cotton effects are dependent on the peptide backbone conformation. nih.gov

For a relatively short and flexible peptide like N-Boc-glycyl-L-proline benzyl ester, the CD spectrum is expected to show features characteristic of a disordered or polyproline II (PPII)-like conformation, which is common for short proline-containing sequences in solution. nih.gov The presence of both cis and trans isomers in solution would result in a CD spectrum that is a population-weighted average of the distinct spectra of each conformer. Changes in the CD spectrum upon varying the solvent or temperature can provide further evidence of shifts in the cis/trans equilibrium. The L-configuration of the proline residue is the primary source of the chiroptical signal, and any racemization during synthesis would lead to a significant decrease in the signal intensity. The benzyl and Boc groups also contain chromophores, but their contribution to the far-UV CD spectrum is generally less significant than that of the amide bond.

Computational and Theoretical Chemistry Studies of N Boc Glycyl L Proline Benzyl Ester

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular geometry and electronic properties of N-Boc-glycyl-L-proline benzyl (B1604629) ester. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, providing a static, gas-phase picture of the molecule's most stable conformation.

Furthermore, analysis of the electronic structure through methods like Natural Bond Orbital (NBO) analysis can reveal details about charge distribution, hyperconjugative interactions, and the nature of the peptide bond. The calculated electrostatic potential surface would highlight regions of positive and negative charge, which are crucial for understanding intermolecular interactions.

Illustrative Data from Quantum Chemical Calculations:

| Parameter | Typical Calculated Value (Illustrative) | Significance |

| Gly-Pro Peptide Bond Length | ~1.33 Å | Indicates partial double bond character. |

| ω (Omega) Dihedral Angle | ~180° (trans) or ~0° (cis) | Defines the conformation of the peptide bond. |

| Proline Ring Puckering | Endo or Exo conformations | Affects the overall 3D structure of the peptide. |

| Mulliken Atomic Charges | Varies across atoms | Reveals the distribution of electron density. |

Note: The values in this table are illustrative and would be determined with precision in a specific computational study.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of N-Boc-glycyl-L-proline benzyl ester in solution. MD simulations model the movement of atoms over time, allowing for the exploration of the molecule's conformational landscape. nih.govnih.gov

A significant area of interest in proline-containing peptides is the cis-trans isomerization of the peptide bond preceding the proline residue. nih.govnih.gov This process is often slow on the timescale of conventional MD simulations due to a high energy barrier. nih.gov Advanced techniques like metadynamics or accelerated MD may be employed to enhance the sampling of these isomerization events. acs.org These simulations can quantify the relative populations of cis and trans conformers in different solvent environments, which is critical for understanding the peptide's biological activity and interaction with other molecules. nih.govnih.gov

The simulations would also reveal the flexibility of the Boc and benzyl ester protecting groups and their influence on the conformational preferences of the peptide backbone. Analysis of the trajectories can provide information on intramolecular hydrogen bonding and the solvation structure around the peptide.

Key Findings from Molecular Dynamics Simulations (Illustrative):

| Finding | Description | Implication |

| Cis-Trans Isomerization | The Gly-Pro peptide bond can exist in both cis and trans conformations, with the trans form generally being more stable. nih.govnih.gov | The presence of a significant population of the cis conformer can influence the peptide's shape and binding properties. nih.gov |

| Proline Ring Puckering | The proline ring dynamically samples different puckered conformations (e.g., Cγ-endo and Cγ-exo). | This flexibility contributes to the overall conformational entropy of the molecule. |

| Solvent Accessibility | The solvent accessible surface area of different parts of the molecule can be calculated, indicating regions available for interaction. | Important for predicting solubility and interactions with biological targets. |

Note: The findings in this table are based on general principles of proline-containing peptide dynamics and would be quantified for the specific molecule in a dedicated simulation study.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the chemical reactions involving N-Boc-glycyl-L-proline benzyl ester, such as its synthesis or cleavage. For instance, the formation of the glycyl-proline peptide bond can be studied to understand the reaction mechanism and identify the transition state. nih.govpnas.org

The synthesis of this dipeptide typically involves the coupling of N-Boc-glycine and L-proline benzyl ester. cdnsciencepub.com Computational modeling of this reaction would involve locating the transition state structure for the peptide bond formation. This is a high-energy, transient species that represents the bottleneck of the reaction. High-level quantum chemical methods are necessary to accurately calculate the energy of the transition state and thus the activation energy of the reaction. nih.govpnas.org

Analyzing the geometry and electronic structure of the transition state can provide insights into the factors that influence the reaction rate. For example, the role of coupling reagents or catalysts in stabilizing the transition state can be investigated. nih.govpnas.org This knowledge is valuable for optimizing synthetic procedures.

Design Principles for Modified Peptide Scaffolds

N-Boc-glycyl-L-proline benzyl ester can serve as a foundational scaffold for the design of more complex peptides with specific structural or functional properties. Computational methods are invaluable in this design process. nih.govnih.gov

By systematically modifying the scaffold, for example, by substituting the glycine (B1666218) or proline residues, or by altering the protecting groups, and then performing computational analysis on the resulting virtual molecules, researchers can predict how these changes will affect the peptide's conformation and properties. For instance, introducing bulky or charged side chains can be used to modulate solubility, stability, or binding affinity for a target receptor. biocat.com

Computational screening can be used to rapidly evaluate a large library of potential modifications, prioritizing the most promising candidates for experimental synthesis and testing. This in silico approach can significantly accelerate the discovery and development of novel peptide-based therapeutics and materials. youtube.com The principles learned from studying the conformational preferences of this relatively simple dipeptide can be extrapolated to the design of larger, more complex peptide structures. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Boc-glycyl-L-proline benzyl ester, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via sequential protection of functional groups. The Boc (tert-butoxycarbonyl) group is introduced to protect the amine, followed by benzyl ester formation at the carboxyl group. Benzyl esterification can be achieved using benzyl bromide under basic conditions (e.g., cesium carbonate in ethanol, yielding ~50%) or mild acid catalysis (85% yield) . Optimizing solvent polarity and temperature is critical to minimize side reactions. For example, cesium carbonate enhances nucleophilicity in aprotic solvents, while acid catalysis accelerates esterification in polar solvents.

Q. What purification and characterization techniques are recommended for N-Boc-glycyl-L-proline benzyl ester?

- Methodology :

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.

- Characterization :

- TLC/HPLC : Monitor reaction progress and purity using TLC (Rf comparison) and reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

- NMR : Confirm structural integrity via ¹H/¹³C NMR, focusing on Boc (δ ~1.4 ppm for tert-butyl) and benzyl ester (δ ~5.1 ppm for CH₂Ph) signals.

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight .

Q. What is the functional role of the Boc and benzyl ester protecting groups in N-Boc-glycyl-L-proline benzyl ester during peptide synthesis?

- Methodology : The Boc group protects the α-amine during coupling steps, preventing undesired nucleophilic reactions. It is removed under acidic conditions (e.g., TFA/DCM). The benzyl ester protects the carboxyl group, which is later cleaved via hydrogenolysis (H₂/Pd-C) or catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C). This orthogonal protection allows sequential deprotection in multi-step syntheses .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of N-Boc-glycyl-L-proline benzyl ester in large-scale syntheses?

- Methodology :

- Solvent Selection : Use DMF or THF for benzyl bromide reactions to enhance solubility and reduce hydrolysis.

- Catalyst Loading : Increase Pd-C catalyst (0.5–1 mol%) for benzyl ester hydrogenolysis to minimize residual metal contaminants.

- Temperature Control : Maintain 0–5°C during Boc deprotection to prevent racemization .

- Yield Optimization : Evidence suggests that mild acid catalysis (e.g., p-TsOH) improves benzyl ester yields (85%) compared to base-mediated routes (50%) .

Q. What are the stability profiles of N-Boc-glycyl-L-proline benzyl ester under varying pH and temperature conditions, and how should storage be managed?

- Methodology :

- pH Stability : The benzyl ester hydrolyzes under alkaline conditions (pH > 9), while acidic conditions (pH < 3) risk Boc cleavage. Neutral buffers (pH 6–8) are optimal for aqueous handling .

- Thermal Stability : Store at –20°C in anhydrous DCM or DMF to prevent ester hydrolysis. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days .

- Analytical Confirmation : Monitor degradation via HPLC-UV (λ = 254 nm) and compare retention times with fresh standards .

Q. Which analytical methods are most effective for resolving stereochemical integrity in N-Boc-glycyl-L-proline benzyl ester during and post-synthesis?

- Methodology :

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers.

- Circular Dichroism (CD) : Confirm L-proline configuration via characteristic CD bands (e.g., 210–230 nm).

- X-ray Crystallography : Resolve absolute stereochemistry for crystalline derivatives .

Q. How does N-Boc-glycyl-L-proline benzyl ester participate in solid-phase peptide synthesis, and what challenges arise in its incorporation into complex peptide sequences?

- Methodology : The compound is used as a protected dipeptide building block. Challenges include:

- Steric Hindrance : The proline ring may impede coupling efficiency; pre-activation with HOBt/DIC improves reaction rates.

- Deprotection Timing : Premature Boc cleavage during benzyl ester hydrogenolysis requires careful sequencing.

- Applications : Used in cyclic peptide synthesis (e.g., proline-rich motifs) and peptidomimetic drug design .

Q. What mechanistic insights exist regarding the interaction of N-Boc-glycyl-L-proline benzyl ester with enzymatic targets, and how can these inform drug design?

- Methodology : Studies on analogous compounds reveal:

- Enzyme Inhibition : Proline derivatives inhibit metalloproteases (e.g., MMP-2) by chelating active-site zinc ions.

- Substrate Mimicry : The benzyl ester mimics transition states in serine protease catalysis, enabling rational inhibitor design.

- Biological Assays : Test inhibitory activity via fluorogenic substrate assays (e.g., Boc-Gly-Pro-AMC hydrolysis monitored at λex/λem = 380/460 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.